molecular formula C12H10ClNO B8428741 2-Chloro-5-(3-methoxyphenyl)pyridine

2-Chloro-5-(3-methoxyphenyl)pyridine

Cat. No. B8428741
M. Wt: 219.66 g/mol
InChI Key: QHSFAAYYBPIWAQ-UHFFFAOYSA-N
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Patent
US04209626

Procedure details

In the manner described in Example 26, a mixture of 5-(3-methoxyphenyl)-2(1H)-pyridinone and phosphorus oxychloride yields the product of the Example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[CH:11][C:12](=O)[NH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:12]1[CH:11]=[CH:10][C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1C=CC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yields the product of the Example

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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